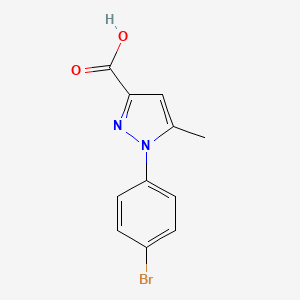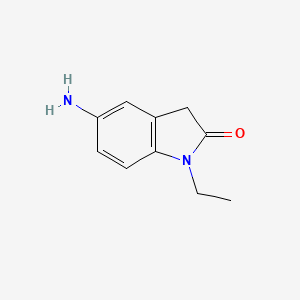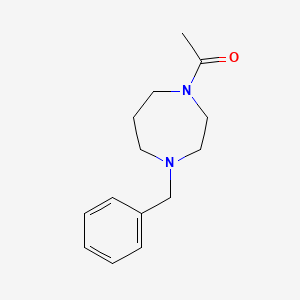
(4-Methylmorpholin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various catalytic and electrochemical methods. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol leads to the formation of quinones with high yields . Similarly, palladium-catalyzed oxidative cyclization and alkoxycarbonylation of 4-yn-1-ols in methanol result in the formation of tetrahydrofurans . These methods highlight the potential pathways that could be adapted for the synthesis of (4-Methylmorpholin-3-yl)methanol, although the exact synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Methylmorpholin-3-yl)methanol is discussed in the context of crystallography. The paper on chromenoisoxazolyl methanol derivatives reveals how the addition of a methyl substituent can significantly alter the intermolecular interaction patterns and the resulting crystal structure . This suggests that the molecular structure of (4-Methylmorpholin-3-yl)methanol could also exhibit unique intermolecular interactions due to the presence of the methyl group.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of (4-Methylmorpholin-3-yl)methanol. However, they do provide examples of chemical reactions involving methanol as a solvent or reactant. For example, the electrochemical study demonstrates the reactivity of catechols in methanol, leading to methoxylation reactions . This indicates that (4-Methylmorpholin-3-yl)methanol could potentially undergo similar reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (4-Methylmorpholin-3-yl)methanol are not explicitly discussed, the properties of related compounds can be inferred. The electrochemical behavior of catechols in methanol suggests that similar compounds might also exhibit distinct electrochemical properties in methanol as a solvent . The crystallographic study provides insights into the solid-state properties, such as hydrogen bonding and molecular conformation, which could be relevant to the physical properties of (4-Methylmorpholin-3-yl)methanol .
Safety And Hazards
“(4-Methylmorpholin-3-yl)methanol” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fumes/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
(4-methylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKNIRSXCAEEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylmorpholin-3-yl)methanol | |
CAS RN |
1159598-86-3 |
Source


|
| Record name | (4-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)


![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)






![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)